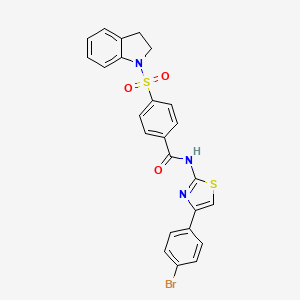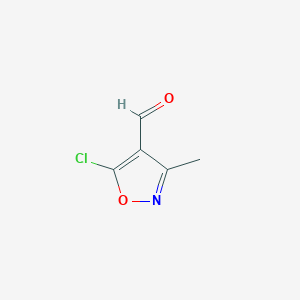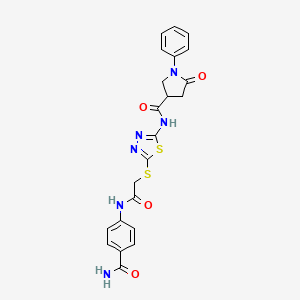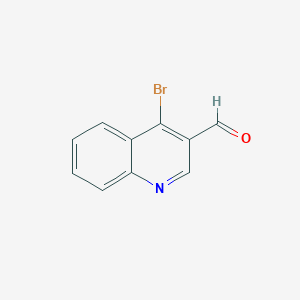![molecular formula C11H10N2O B2771499 2-[(Pyridin-3-yl)methoxy]pyridine CAS No. 1044501-39-4](/img/structure/B2771499.png)
2-[(Pyridin-3-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Synthesis Analysis
Pyridine synthesis can involve several methods, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .
Molecular Structure Analysis
Pyridine is an example of a six-membered aromatic heterocycle. It has an electronic structure similar to benzene. All six atoms (five carbons and one nitrogen) are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring and each containing one pi electron, allowing the ring to be fully conjugated .
Chemical Reactions Analysis
Pyridine can undergo several types of reactions, including internal hydrogen transfer and C-H bond homolysis . The internal hydrogen transfer is more favorable .
Physical and Chemical Properties Analysis
Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It has a distinctively unpleasant, fishy smell .
Applications De Recherche Scientifique
Magnetic and Optical Properties of Lanthanide Clusters
One application is in the development of lanthanide clusters displaying magnetic and optical properties. A study utilized 2-(hydroxymethyl)pyridine in lanthanide metal chemistry, leading to the synthesis of Ln(III)(9) clusters with unique sandglass-like topology. These clusters exhibit dual physical properties, with the Dy(III) cluster showing single-molecule magnetism behavior and the Eu(III) cluster displaying intense red photoluminescence (Alexandropoulos et al., 2011).
Coordination Chemistry of Pyridine Derivatives
Another significant application is in the coordination chemistry of pyridine derivatives. Research has focused on derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their advantages and disadvantages compared to terpyridines. These ligands have been applied in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Water Oxidation Catalysis
In the realm of catalysis, a Co(II) complex with a 2,6-(bis(bis-2-pyridyl)methoxymethane)pyridine ligand has shown to facilitate water oxidation in basic media. This research provides insight into the role of high-valent cobalt species in catalyzing water oxidation, highlighting the potential for developing efficient catalytic systems for water splitting (Wasylenko et al., 2011).
Environmental Science Applications
Moreover, pyridine derivatives have been applied in environmental science, particularly in the degradation of harmful organic compounds. A study focused on the photocatalytic degradation of pyridine using TiO2, demonstrating that hydroxylation of pyridine occurs at position 2, leading to the formation of various aliphatic intermediates. This research contributes to understanding the mechanisms underlying the photocatalytic removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUJMPZABFRBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)



![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2771435.png)

![1,6-dimethyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one](/img/structure/B2771437.png)
![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)
